molecular formula C18H6Cu3O12 B3350829 Cu-BTC CAS No. 309721-49-1

Cu-BTC

Cat. No. B3350829
CAS RN: 309721-49-1
M. Wt: 604.9 g/mol
InChI Key: NOSIKKRVQUQXEJ-UHFFFAOYSA-H
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Description

Cu-BTC, also known as copper benzene-1,3,5-tricarboxylate, is a type of metal-organic framework (MOF) that has been widely studied due to its large surface area and adjustable pore size . It is composed of transition metal ions linked by polyfunctional organic linkers with coordination bond . It has been used for various applications such as gas storage, separation, sensing, catalyst, and antimicrobials .


Synthesis Analysis

Cu-BTC can be synthesized using different methods. One common method is the solvothermal approach . The molar ratio of substrate (Cu(NO3)2·3H2O) to ligand (1,3,5-trimellitic acid) was found to be 1:1, synthesis time was 12 h, temperature was 120 °C and the Cu-BTC had the best structure, contained less impurity Cu2O and CuO and had high purity . Another method involves using lignin-contained cellulosic fiber material as a substrate for immobilizing Cu-BTC .


Molecular Structure Analysis

Cu-BTC has a 3D structure which is identified at 2θ: 6.7°, 9.5°, 11.6°, and 13.5° . To form the 3D structure, H3BTC needs to be deprotonated totally and the formed Cu2+ ions to react with all of the three carboxylate groups .


Chemical Reactions Analysis

Cu-BTC has been evaluated for imine synthesis from amine compounds under neat conditions . The performance of the Cu-BTC MOF was significantly higher than that of the CuO supported on Al2O3, TiO2 and SiO2 catalysts .


Physical And Chemical Properties Analysis

Cu-BTC has larger specific surface area . The specific surface area of synthesized Cu-BTC@CHFs had a distinct promotion compared with unmodified fibers, showing a certain gas adsorption capacity . The physicochemical properties of catalyst were characterized by N2 adsorption–desorption, XRD, FTIR, TG, SEM, TPD, TPR and XPS .

Mechanism of Action

The role of surface Lewis acid sites on the catalyst in the formation of imine products was illustrated by the pyridine-IR studies . The recovered Cu-BTC catalyst demonstrated consistent activity for five cycles under similar experimental conditions .

Safety and Hazards

Taking into account the safety hazards associated with the handling and storing of a highly reactive gas like oxygen, equal emphasis is required on finding alternate means to counter the current high-pressure (ca. 140 bar) storage of oxygen .

Future Directions

Future research could focus on enhancing the water stability of Cu-BTC . Another direction could be to increase the CO2 adsorption capacity of Cu-BTC . This work provides a rational strategy to fabricate efficient photothermal catalysts for solar energy utilization and conversion .

properties

IUPAC Name

tricopper;benzene-1,3,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H6O6.3Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSIKKRVQUQXEJ-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Cu3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335583
Record name Copper(2+) 1,3,5-benzenetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309721-49-1, 51937-85-0
Record name Copper(2+) 1,3,5-benzenetricarboxylate (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetricarboxylic acid, copper(2+) salt (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Benzenetricarboxylic acid, copper salt (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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